(2-hydroxy-8-methyl-3-quinolinyl)methyl acetate
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Description
(2-hydroxy-8-methyl-3-quinolinyl)methyl acetate is a useful research compound. Its molecular formula is C13H13NO3 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 231.08954328 g/mol and the complexity rating of the compound is 362. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that quinoline derivatives, such as this compound, often exhibit antimicrobial properties . They may interact with various bacterial species, including Clostridium perfringens and Escherichia coli .
Mode of Action
Quinoline derivatives are known to exhibit fungicidal properties . They can also undergo complexation with transition metal complexes , which may influence their interaction with biological targets.
Biochemical Pathways
Quinoline derivatives are known to interact with a wide range of metal ions, including cu 2+, zn 2+, bi 2+, mn 2+, mg 2+, cd 2+, ni 2+, fe 3+, and al 3+ . This interaction could potentially affect various biochemical pathways.
Result of Action
It is known that quinoline derivatives can exhibit antimicrobial activities . For instance, 2-methyl-8-hydroxyquinoline has been shown to inhibit the growth of certain intestinal bacteria .
Action Environment
The action, efficacy, and stability of (2-hydroxy-8-methyl-3-quinolinyl)methyl acetate can be influenced by various environmental factors. For instance, the equilibrium established with its environment can significantly impact the survival of bacterial microbiota in the human intestine . Additionally, the reaction conditions, such as the presence of aprotic polar solvents, can influence the formation of quinoline derivatives .
Properties
IUPAC Name |
(8-methyl-2-oxo-1H-quinolin-3-yl)methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8-4-3-5-10-6-11(7-17-9(2)15)13(16)14-12(8)10/h3-6H,7H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYFLPRTLQAZPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)COC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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